6-Mercaptopurine ribonucleoside triphosphate
Overview
Description
6-Mercaptopurine ribonucleoside triphosphate is an organic molecule with the chemical formula C10H15N4O13P3S. It is a derivative of 6-mercaptopurine, a well-known antimetabolite used in the treatment of leukemia and other autoimmune diseases . This compound is a ribonucleoside triphosphate, meaning it consists of a ribose sugar, a purine base (6-mercaptopurine), and three phosphate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine ribonucleoside triphosphate typically involves the phosphorylation of 6-mercaptopurine ribonucleoside. This can be achieved through a multi-step process:
Phosphorylation: The ribonucleoside is first phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine.
Purification: The resulting product is purified using chromatographic techniques to isolate the triphosphate form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale phosphorylation reactions using automated reactors.
Purification: High-performance liquid chromatography (HPLC) or other advanced purification methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptopurine ribonucleoside triphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the phosphate groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiol forms.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
6-Mercaptopurine ribonucleoside triphosphate has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogs and their interactions.
Biology: Investigated for its role in cellular metabolism and its effects on nucleic acid synthesis.
Medicine: Explored for its potential in cancer therapy, particularly in leukemia treatment.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 6-mercaptopurine ribonucleoside triphosphate involves its incorporation into nucleic acids, where it acts as a purine antagonist. It competes with natural purine derivatives (hypoxanthine and guanine) for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Once incorporated, it inhibits the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
6-Thioguanine: Another thiopurine used in cancer therapy.
Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body.
Thioinosine Monophosphate: A related nucleotide analog.
Uniqueness: 6-Mercaptopurine ribonucleoside triphosphate is unique due to its specific structure, which allows it to be incorporated into nucleic acids and exert its effects as a purine antagonist. Its triphosphate form enhances its ability to participate in biochemical reactions compared to its monophosphate or free base forms .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N4O13P3S/c15-6-4(1-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)31/h2-4,6-7,10,15-16H,1H2,(H,20,21)(H,22,23)(H,11,12,31)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNRDWAOABGWGP-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N4O13P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27652-34-2 | |
Record name | Thio-ITP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27652-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Thioinosine-5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027652342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Mercaptopurine ribonucleoside triphosphate (6-thio-ITP) interact with its target and what are the downstream effects?
A: 6-thio-ITP acts as a competitive inhibitor of RNA polymerase I and II, which are essential enzymes for RNA synthesis within cells []. Specifically, it competes with guanosine 5'-triphosphate (GTP) for binding to the enzyme's active site []. This competition disrupts the transcription process, ultimately leading to the inhibition of RNA synthesis. Since RNA synthesis is crucial for cell growth and survival, this inhibition contributes to the cytotoxic effect of 6-mercaptopurine, a known antitumor agent [].
Q2: Can 6-thio-ITP be utilized as a structural probe for studying enzymes like Escherichia coli glutamine synthetase?
A: Yes, research suggests that 6-thio-ITP, alongside its analog 8-mercaptoadenosine 5'-triphosphate (8-S-ATP), can serve as a structural probe for enzymes like Escherichia coli glutamine synthetase []. These compounds can substitute for ATP in the autoinactivation reaction of the enzyme []. Modifications with fluorescent and chromogenic probes or electron-dense markers allow for studying the enzyme's structure and interactions []. Furthermore, the spectral properties of 6-thio-ITP change upon binding to the enzyme, offering insights into the environment of the binding site [].
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